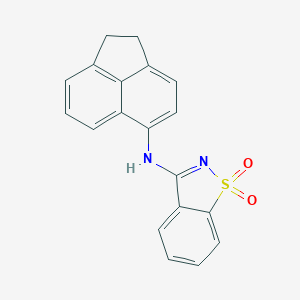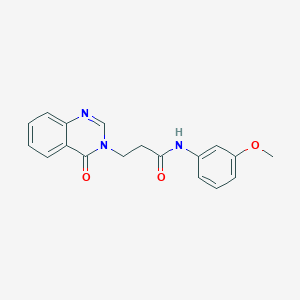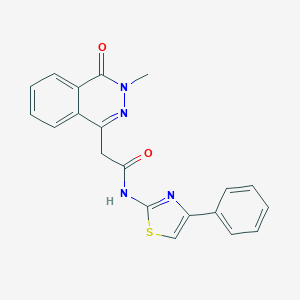
N-(3-methoxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTSS and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)thiophene-2-sulfonamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)thiophene-2-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which are important factors in the development of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methoxyphenyl)thiophene-2-sulfonamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent anti-inflammatory and anti-cancer effects at relatively low concentrations. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)thiophene-2-sulfonamide. One area of interest is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the exact mechanism of action of N-(3-methoxyphenyl)thiophene-2-sulfonamide and to identify potential new therapeutic targets.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)thiophene-2-sulfonamide involves the reaction between 3-methoxyphenylamine and thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is obtained in good yield and purity after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(3-methoxyphenyl)thiophene-2-sulfonamide |
|---|---|
Formule moléculaire |
C11H11NO3S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-5-2-4-9(8-10)12-17(13,14)11-6-3-7-16-11/h2-8,12H,1H3 |
Clé InChI |
CYNIBOQVRCZPSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)